

An In-depth Technical Guide to the Isomers of Dimethyl-nitro-pyrrole

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Compound of Interest

Compound Name: 2,4-dimethyl-3-nitro-1H-pyrrole

CAS No.: 33458-34-3

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Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.^{[1][2]} This guide provides a comprehensive technical overview of the isomers of dimethyl-nitro-pyrrole, a class of substituted pyrroles with significant potential in drug development and organic electronics. We will delve into the structural possibilities, regioselective synthetic strategies, spectroscopic characterization, and the influence of substituent positioning on chemical reactivity and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of heterocyclic compounds.

Introduction: The Significance of the Pyrrole Core

The five-membered aromatic heterocycle, pyrrole, is a privileged structure in a vast array of biologically active natural products and synthetic pharmaceuticals.^[2] Its presence in molecules like atorvastatin (a cholesterol-lowering drug), sunitinib (an anticancer agent), and ketoconazole (an antifungal) underscores its importance in medicinal chemistry.^[1] The pyrrole

ring's π -excessive nature makes it highly susceptible to electrophilic substitution, allowing for diverse functionalization.[3] Furthermore, the nitrogen atom can participate in crucial hydrogen bonding interactions, a key factor for molecular recognition at biological targets.[1]

The introduction of substituents, such as methyl and nitro groups, dramatically modulates the electronic and steric properties of the pyrrole ring. This, in turn, influences the molecule's reactivity, stability, and biological activity.[4] Dimethyl-nitro-pyrroles, therefore, represent a fascinating and synthetically accessible class of compounds with a wide range of potential applications, from novel therapeutics to advanced materials.[5][6][7]

Structural Isomerism in Dimethyl-nitro-pyrrole

The pyrrole ring has five positions available for substitution (N-1, C-2, C-3, C-4, C-5). The placement of two methyl groups and one nitro group leads to a considerable number of structural isomers. A systematic nomenclature is crucial for clarity. The isomers can be broadly categorized based on the position of the nitrogen substituent.

N-Substituted Isomers

In this class, one of the substituents is on the nitrogen atom. For instance, if a methyl group is at the N-1 position, we have N-methyl-dimethyl-nitro-pyrroles.

C-Substituted Isomers

When all three substituents are on the carbon atoms of the pyrrole ring, a different set of isomers arises. The relative positions of the two methyl groups and the nitro group dictate the specific isomer.

Below is a table outlining the possible isomers, considering the substitution pattern on the pyrrole ring.

Isomer Name	Methyl Group Positions	Nitro Group Position
2,3-Dimethyl-4-nitro-1H-pyrrole	2, 3	4
2,3-Dimethyl-5-nitro-1H-pyrrole	2, 3	5
2,4-Dimethyl-3-nitro-1H-pyrrole	2, 4	3
2,4-Dimethyl-5-nitro-1H-pyrrole	2, 4	5
2,5-Dimethyl-3-nitro-1H-pyrrole	2, 5	3
3,4-Dimethyl-2-nitro-1H-pyrrole	3, 4	2
1,2-Dimethyl-3-nitro-pyrrole	1, 2	3
1,2-Dimethyl-4-nitro-pyrrole	1, 2	4
1,2-Dimethyl-5-nitro-pyrrole	1, 2	5
1,3-Dimethyl-2-nitro-pyrrole	1, 3	2
1,3-Dimethyl-4-nitro-pyrrole	1, 3	4
1,3-Dimethyl-5-nitro-pyrrole	1, 3	5
1-(Nitrophenyl)-2,5-dimethyl-pyrrole	2, 5	on N-phenyl group

This table represents a subset of the possible isomers and is not exhaustive.

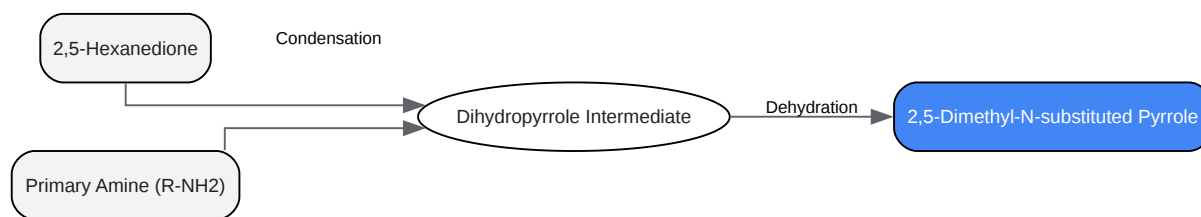
Synthetic Strategies: A Regioselective Approach

The synthesis of specific dimethyl-nitro-pyrrole isomers requires careful consideration of regioselectivity. The choice of starting materials and reaction conditions dictates the final substitution pattern. Several classical and modern synthetic methods can be adapted for this purpose.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.^[3] To synthesize a 2,5-dimethyl-substituted pyrrole, 2,5-hexanedione is a common starting material.

Workflow for Paal-Knorr Synthesis:



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Caption: Paal-Knorr synthesis workflow.

Protocol: Synthesis of 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole[8][9][10][11]

- **Reactant Preparation:** In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) in a suitable solvent such as glacial acetic acid.
- **Addition of Amine:** Add 4-nitroaniline (1 equivalent) to the solution.
- **Reaction:** Heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
- **Purification:** Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.

Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α -amino ketone with a β -ketoester.[3] This method allows for the synthesis of pyrroles with different substitution patterns compared to the Paal-Knorr method.

Nitration of Dimethylpyrroles

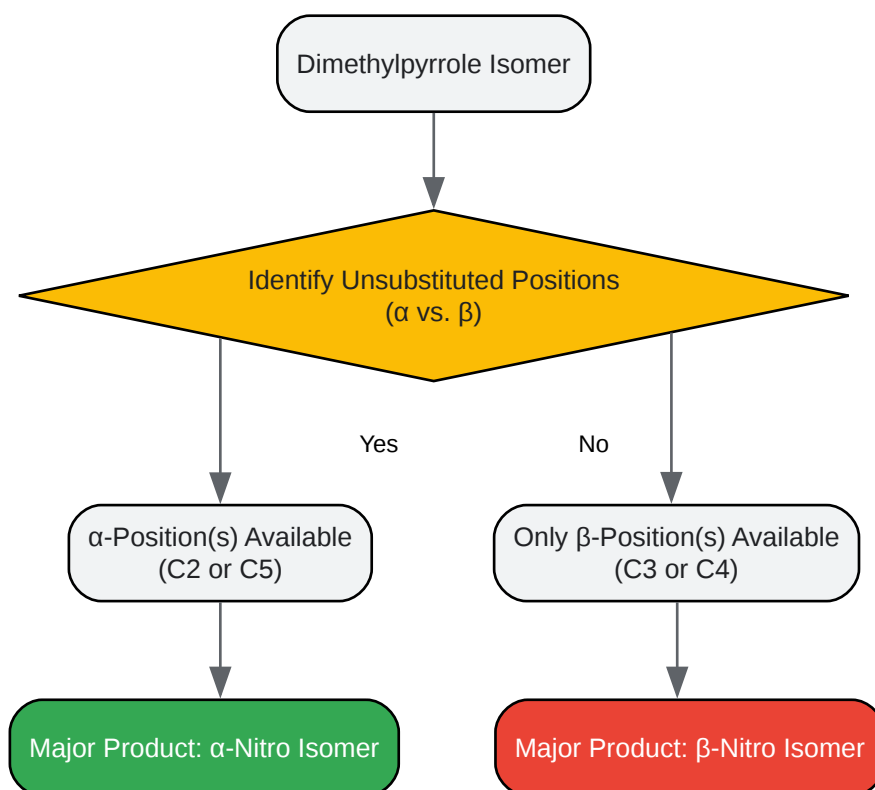
Direct nitration of a pre-synthesized dimethylpyrrole is a common approach to introduce the nitro group. The regioselectivity of this electrophilic substitution reaction is highly dependent on the positions of the methyl groups and the reaction conditions. Pyrrole is highly reactive towards electrophiles, and nitration often requires mild conditions to avoid polymerization or the formation of multiple nitrated products.^{[3][12]}

Protocol: Nitration of 2,5-Dimethylpyrrole

- **Acetylating Nitration:** A common method for the nitration of reactive pyrroles is to use acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride.
- **Reaction Setup:** Dissolve 2,5-dimethylpyrrole in acetic anhydride and cool the solution to a low temperature (e.g., -10 °C).
- **Addition of Nitrating Agent:** Slowly add a solution of fuming nitric acid in acetic anhydride, maintaining the low temperature.
- **Quenching and Extraction:** After the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).
- **Purification:** The resulting mixture of 2,5-dimethyl-3-nitro-1H-pyrrole and other isomers can be separated by column chromatography.

The directing effects of the methyl groups and the N-H group (or N-substituent) play a crucial role in determining the major product. Generally, electrophilic substitution on the pyrrole ring preferentially occurs at the C-2 or C-5 positions. If these are blocked, substitution occurs at C-3 or C-4.

Logical Flow of Nitration:



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Caption: Regioselectivity in pyrrole nitration.

Spectroscopic Characterization

Unequivocal identification of the specific isomer requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are the most powerful tools for determining the substitution pattern.

- ^1H NMR: The chemical shifts and coupling constants of the pyrrole ring protons are highly informative. Protons at the α -positions (C-2, C-5) typically resonate at a different chemical shift than those at the β -positions (C-3, C-4). The number of signals and their multiplicities reveal the substitution pattern.
- ^{13}C NMR: The chemical shifts of the pyrrole ring carbons provide complementary information to confirm the isomer's structure.

Example Spectroscopic Data for 2,5-Dimethyl-1-(4-nitrophenyl)pyrrole:[13]

Technique	Observed Signals
¹ H NMR	Signals corresponding to the methyl protons, the pyrrole ring protons, and the protons of the nitrophenyl group.
¹³ C NMR	Resonances for the methyl carbons, the pyrrole ring carbons (C-2/5, C-3/4), and the carbons of the nitrophenyl group.
FTIR	Characteristic peaks for C-H, C=C, and N-O (nitro group) stretching vibrations.
Mass Spec	Molecular ion peak corresponding to the molecular weight of the compound (C ₁₂ H ₁₂ N ₂ O ₂ : 216.24 g/mol).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the nitro group, which exhibits characteristic strong asymmetric and symmetric stretching vibrations.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming the elemental composition. Fragmentation patterns can sometimes offer clues about the substitution pattern.

Reactivity and Mechanistic Insights

The interplay between the electron-donating methyl groups and the electron-withdrawing nitro group governs the reactivity of these isomers.

- **Electron-Donating Methyl Groups:** The methyl groups increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack compared to unsubstituted pyrrole.

- **Electron-Withdrawing Nitro Group:** The nitro group deactivates the pyrrole ring towards further electrophilic substitution and directs incoming electrophiles to specific positions. The deactivating effect is more pronounced when the nitro group is directly attached to the pyrrole ring.^[4]

The relative positions of these groups lead to significant differences in reactivity among the isomers. For instance, a nitro group at the C-2 position will have a stronger deactivating effect on the entire ring than a nitro group at the C-3 position.

Applications in Drug Development and Beyond

Pyrrole-containing compounds have a broad range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.^{[5][6][7]} The specific substitution pattern of dimethyl-nitro-pyrroles can be tailored to optimize their interaction with biological targets.

For example, the nitro group can act as a hydrogen bond acceptor or be metabolically reduced to an amino group, which can then be further functionalized. The methyl groups can provide steric bulk and influence the molecule's lipophilicity, which is crucial for its pharmacokinetic properties.

Beyond pharmaceuticals, nitropyrrole derivatives are also of interest in materials science, for instance, in the development of dyes and pigments, where the electronic properties of the molecule are paramount.^[14]

Conclusion

The isomers of dimethyl-nitro-pyrrole represent a rich and diverse class of heterocyclic compounds. A thorough understanding of their synthesis, characterization, and reactivity is essential for harnessing their full potential in drug discovery and materials science. The synthetic methodologies outlined in this guide provide a framework for the regioselective preparation of specific isomers, while the principles of spectroscopic analysis and reactivity offer insights into their chemical behavior. As research in this area continues, we can expect to see the emergence of novel dimethyl-nitro-pyrrole derivatives with tailored properties for a wide range of applications.

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